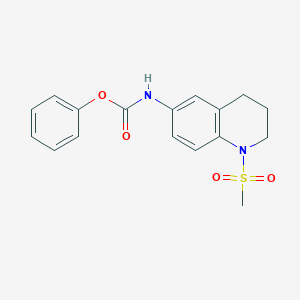

phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate

CAS No.: 941882-71-9

Cat. No.: VC4136292

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941882-71-9 |

|---|---|

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 |

| IUPAC Name | phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |

| Standard InChI | InChI=1S/C17H18N2O4S/c1-24(21,22)19-11-5-6-13-12-14(9-10-16(13)19)18-17(20)23-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |

| Standard InChI Key | SSZYUVKZSCFXBD-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |

Introduction

Quinoline Derivatives

Quinoline derivatives are well-studied for their pharmacological properties. For example, compounds like those in show various biological activities, including potential anticancer effects. The presence of a quinoline ring in phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate suggests it might exhibit similar properties.

Carbamate Derivatives

Carbamates are used in various applications, including as insecticides and in pharmaceuticals. Their biological activity often depends on the specific substituents attached to the carbamate core.

Potential Applications

Given the lack of specific data on phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate, potential applications can only be inferred from related compounds. Carbamates and quinoline derivatives have been explored in medicine and agriculture, suggesting that this compound could have similar uses if its biological activities are favorable.

Data Table: Related Compounds and Their Activities

Future Research Directions

-

Synthesis and Characterization: Develop a synthesis route for phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate and characterize its structure using NMR and mass spectrometry.

-

Biological Activity Screening: Evaluate the compound's biological activities, including anticancer, antibacterial, and antiviral effects.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activities and understand how different substituents affect its efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume